Lodoxamide

Catalog No.
S533457
CAS No.
53882-12-5
M.F
C11H6ClN3O6
M. Wt
311.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lodoxamide

CAS Number

53882-12-5

Product Name

Lodoxamide

IUPAC Name

2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid

Molecular Formula

C11H6ClN3O6

Molecular Weight

311.63 g/mol

InChI

InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21)

InChI Key

RVGLGHVJXCETIO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate, lodoxamide, lodoxamide ethyl, U-42,718

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N

The exact mass of the compound Lodoxamide is 310.9945 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lodoxamide (CAS 53882-12-5) is a highly potent, non-steroidal mast cell stabilizer and an exceptionally high-affinity agonist for the G protein-coupled receptor 35 (GPR35). In industrial and pharmacological procurement, the free acid form is primarily sourced as a high-purity active pharmaceutical ingredient (API) precursor for conversion into highly soluble tromethamine salts used in 0.1% ophthalmic formulations. Unlike first-generation cromones, lodoxamide operates via a dual mechanism—inhibiting calcium influx to prevent mast cell degranulation while simultaneously suppressing eosinophil activation. Its extreme potency and specific receptor affinity make it a critical raw material for advanced anti-allergic drug manufacturing and a benchmark reference standard in GPR35-targeted drug discovery assays [1].

Substituting lodoxamide with classic benchmark mast cell stabilizers, such as cromolyn sodium, routinely fails in both formulation efficiency and clinical-grade efficacy. Cromolyn requires high formulation concentrations (typically 2% to 4%) to achieve therapeutic effects, whereas lodoxamide's superior potency allows for micro-dosing at 0.1%, significantly reducing the API payload and osmotic stress in aqueous solutions [1]. Furthermore, generic cromones fail to adequately suppress eosinophil cationic protein (ECP) release in severe allergic models, a critical pathway where lodoxamide demonstrates quantitative superiority[2]. From a processability standpoint, the lodoxamide free acid cannot be directly swapped into aqueous systems without salt conversion (e.g., to tromethamine); attempting to use the free acid directly in water results in precipitation due to its sparing solubility, necessitating precise precursor procurement and downstream salt formation .

In Vivo Potency and API Payload Reduction

In comparative animal models of asthma and allergic response, lodoxamide demonstrates an inhibitory dose (ID50) of 0.001 mg/kg. This makes the compound approximately 2,500 times more active than the industry-standard benchmark, disodium cromoglycate (DSCG), in preventing histamine release [1].

Evidence DimensionIn vivo inhibitory potency (ID50)
Target Compound Data0.001 mg/kg
Comparator Or BaselineDisodium cromoglycate (~2.5 mg/kg)
Quantified Difference2,500-fold higher potency for lodoxamide
ConditionsIn vivo inhibition of mediator release in rat models

Allows formulators to reduce the active ingredient concentration to 0.1% in final products, minimizing raw material consumption and formulation viscosity.

Eosinophil Activation Suppression (ECP Levels)

Clinical and in vivo analyses comparing 0.1% lodoxamide to 4% cromolyn sodium (DSCG) reveal a stark divergence in eosinophil modulation. Lodoxamide significantly reduces tear eosinophil cationic protein (ECP) levels from a baseline of 560 µg/L to 241 µg/L. In contrast, 4% DSCG failed to suppress ECP, with levels actually increasing from 343 µg/L to 571 µg/L during the same challenge period [1].

Evidence DimensionEosinophil Cationic Protein (ECP) reduction
Target Compound DataReduced from 560 to 241 µg/L (56.9% reduction)
Comparator Or Baseline4% Cromolyn Sodium (Increased from 343 to 571 µg/L)
Quantified DifferenceSignificant suppression vs. failure to control ECP
ConditionsIn vivo tear cytology and ECP measurement over 10 days

Proves lodoxamide is mandatory for applications requiring dual mast-cell and eosinophil suppression, where generic cromones are ineffective.

GPR35 Receptor Agonism for Assay Standardization

Lodoxamide has been identified as one of the most potent known agonists for the orphan G protein-coupled receptor 35 (GPR35). In β-arrestin-2 interaction assays utilizing CHO-K1 cells expressing human GPR35, lodoxamide exhibits an EC50 of 1.61 nM [1]. This ultra-high affinity is not shared by standard antihistamines or generic mast cell stabilizers.

Evidence DimensionGPR35 activation (EC50)
Target Compound Data1.61 nM
Comparator Or BaselineStandard cromones (typically inactive or >10 µM at GPR35)
Quantified DifferenceOrders of magnitude higher affinity for lodoxamide
Conditionsβ-arrestin-2 interaction assay in CHO-K1 cells

Establishes the compound as an indispensable, high-affinity positive control for commercial GPR35 drug discovery and screening assays.

Aqueous Solubility and Precursor Processability

The free acid form of lodoxamide (CAS 53882-12-5) is sparingly soluble in water and slightly soluble in DMSO (approx. 2 mg/mL). To achieve the aqueous solubility required for commercial 0.1% ophthalmic solutions, the free acid must be reacted with tromethamine (TRIS AMINO) to form lodoxamide tromethamine .

Evidence DimensionAqueous processability
Target Compound DataLodoxamide free acid (sparingly soluble, requires salt conversion)
Comparator Or BaselineLodoxamide tromethamine (highly water-soluble)
Quantified DifferenceTransition from organic-soluble precursor to aqueous-soluble API
ConditionsStandard aqueous formulation conditions at room temperature

Informs procurement teams that CAS 53882-12-5 must be purchased as a synthesis precursor for salt formation rather than a ready-to-dilute aqueous API.

API Precursor for Ophthalmic Manufacturing

Procurement of the lodoxamide free acid is essential for stoichiometric conversion into lodoxamide tromethamine. This salt formation enables the production of low-concentration (0.1%), high-efficacy aqueous anti-allergic eye drops, circumventing the poor water solubility of the free acid .

GPR35 High-Throughput Screening

Due to its exceptional affinity (EC50 = 1.61 nM), lodoxamide serves as a mandatory positive control and reference standard in radioligand binding and β-arrestin recruitment assays targeting the orphan receptor GPR35 [1].

Eosinophil Modulation Models

Lodoxamide is the preferred agent in in vitro and in vivo models requiring potent suppression of eosinophil cationic protein (ECP). It is specifically selected for studies where benchmark cromones like cromolyn sodium fail to provide adequate downstream inhibition of eosinophil activation[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

310.9945126 Da

Monoisotopic Mass

310.9945126 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SPU695OD73

Drug Indication

Indicated in the treatment of the ocular disorders referred to by the terms vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis.
FDA Label

Drug Classes

Breast Feeding; Lactation; Anti-Allergic Agents; Histamine Antagonists;

Pharmacology

Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction. Lodoxamide therapy inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions.
Lodoxamide is a synthetic mast cell stabilizing compound with anti-inflammatory activity. Lodoxamide appears to inhibit the antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting mast cell degranulation and the release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions. Lodoxamide also inhibits eosinophil chemotaxis. When applied topically to the eye, this drug prevents the symptoms associated with keratitis or conjunctivitis.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX05 - Lodoxamide

Mechanism of Action

Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis.

Other CAS

53882-12-5

Absorption Distribution and Excretion

In a study of twelve healthy adult volunteers, topical administration of lodoxamide tromethamine ophthalmic solution 0.1%, one drop in each eye four times per day for ten days, did not result in any measurable lodoxamide plasma levels at a detection limit of 2.5 ng/mL.
Urinary excretion is the major route of elimination.

Wikipedia

Lodoxamide

Biological Half Life

Elimination half-life was 8.5 hours in urine.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: MacKenzie AE, Caltabiano G, Kent TC, Jenkins L, McCallum JE, Hudson BD, Nicklin SA, Fawcett L, Markwick R, Charlton SJ, Milligan G. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Mol Pharmacol. 2014 Jan;85(1):91-104. doi: 10.1124/mol.113.089482. Epub 2013 Oct 10. PubMed PMID: 24113750; PubMed Central PMCID: PMC3868900.
2: Das D, Khan M, Gul A, Alam R. Safety and efficacy of lodoxamide in vernal keratoconjunctivitis. J Pak Med Assoc. 2011 Mar;61(3):239-41. PubMed PMID: 21465936.
3: Verin P, Allewaert R, Joyaux JC, Piozzi E, Koliopoulos J, Bloch-Michel E; Lodoxamide Study Group. Comparison of lodoxamide 0.1% ophthalmic solution and levocabastine 0.05% ophthalmic suspension in vernal keratoconjunctivitis. Eur J Ophthalmol. 2001 Apr-Jun;11(2):120-5. PubMed PMID: 11456011.
4: Ciprandi G, Buscaglia S, Catrullo A, Paolieri F, Riccio AM, Fiorino N, Canonica GW. Antiallergic activity of topical lodoxamide on in vivo and in vitro models. Allergy. 1996 Dec;51(12):946-51. PubMed PMID: 9020426.
5: Gündüz K, Uçakhan O, Budak K, Eryilmaz T, Ozkan M. Efficacy of lodoxamide 0.1% versus N-acetyl aspartyl glutamic acid 6% ophthalmic solutions in patients with vernal keratoconjunctivitis. Ophthalmic Res. 1996;28(2):80-7. PubMed PMID: 8792357.
6: Denis D, Bloch-Michel E, Verin P, Sebastiani A, Tazartes M, Helleboid L, Di Giovanni A, Lecorvec M. Treatment of common ocular allergic disorders; a comparison of lodoxamide and NAAGA. Br J Ophthalmol. 1998 Oct;82(10):1135-8. PubMed PMID: 9924299; PubMed Central PMCID: PMC1722390.
7: Santos CI, Huang AJ, Abelson MB, Foster CS, Friedlaender M, McCulley JP. Efficacy of lodoxamide 0.1% ophthalmic solution in resolving corneal epitheliopathy associated with vernal keratoconjunctivitis. Am J Ophthalmol. 1994 Apr 15;117(4):488-97. PubMed PMID: 8154531.
8: Cerqueti PM, Ricca V, Tosca MA, Buscaglia S, Ciprandi G. Lodoxamide treatment of allergic conjunctivitis. Int Arch Allergy Immunol. 1994 Oct;105(2):185-9. PubMed PMID: 7920019.
9: Capron M, Loiseau S, Papin JP, Robertson S, Capron A. Inhibitory effects of lodoxamide on eosinophil activation. Int Arch Allergy Immunol. 1998 Jun;116(2):140-6. PubMed PMID: 9652307.
10: Akman A, Irkeç M, Orhan M. Effects of lodoxamide, disodium cromoglycate and fluorometholone on tear leukotriene levels in vernal keratoconjunctivitis. Eye (Lond). 1998;12 ( Pt 2):291-5. PubMed PMID: 9683957.
11: Yanni JM, Weimer LK, Glaser RL, Lang LS, Robertson SM, Spellman JM. Effect of lodoxamide on in vitro and in vivo conjunctival immediate hypersensitivity responses in rats. Int Arch Allergy Immunol. 1993;101(1):102-6. PubMed PMID: 7684628.
12: Adefule-Ositelu AO, Onakoya AO, Olasimbo OO, Adefule AK. A clinicopathological analysis of the efficacy of lodoxamide 0.1% eye drops on the conjunctiva of patients with vernal keratoconjunctivitis seen at Guinness Eye Centre, Lagos University Teaching Hospital. Niger Postgrad Med J. 2006 Mar;13(1):35-40. PubMed PMID: 16633377.
13: Purello D'Ambrosio F, Gangemi S, Ricciardi L, Cuzzocrea S, Di Lorenzo G. Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. Allergol Immunopathol (Madr). 1997 Sep-Oct;25(5):233-7. PubMed PMID: 9395007.
14: Richard C, Trinquand C, Bloch-Michel E. Comparison of topical 0.05% levocabastine and 0.1% lodoxamide in patients with allergic conjunctivitis. Study Group. Eur J Ophthalmol. 1998 Oct-Dec;8(4):207-16. PubMed PMID: 9891891.
15: Caldwell DR, Verin P, Hartwich-Young R, Meyer SM, Drake MM. Efficacy and safety of lodoxamide 0.1% vs cromolyn sodium 4% in patients with vernal keratoconjunctivitis. Am J Ophthalmol. 1992 Jun 15;113(6):632-7. PubMed PMID: 1598953.
16: Oguz H, Bitiren M, Aslan OS, Ozardali I. Efficacy of lodoxamide eye drops on tear fluid cytology of patients with vernal conjunctivitis. Acta Med Okayama. 1999 Jun;53(3):123-6. PubMed PMID: 10410789.
17: Ball TD, Lundy EF, Zelenock GB, D'Alecy LG. Effects of lodoxamide tromethamine on paraplegia that occurs after infrarenal aortic occlusion in the rabbit. J Vasc Surg. 1987 Dec;6(6):572-7. PubMed PMID: 3694755.
18: Schoch C. Effects of ketotifen 0.025% and lodoxamide 0.1% on eosinophil infiltration into the guinea pig conjunctiva in a model of allergic conjunctivitis. J Ocul Pharmacol Ther. 2003 Apr;19(2):153-9. PubMed PMID: 12804060.
19: Watt GD, Bui TC, Bewtra AK, Townley RG. Protective effect opf lodoxamide tromethamine on allergen inhalation challenge. J Allergy Clin Immunol. 1980 Oct;66(4):286-94. PubMed PMID: 7419830.
20: Zhang W, Lin Z. Contrast of the effect of alomide and sodium cromoglycate in the treatment of allergic eye diseases. Yan Ke Xue Bao. 2000 Sep;16(3):214-6. PubMed PMID: 12579651.

Explore Compound Types